molecular formula C18H14N2O2 B14716452 1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone CAS No. 14197-06-9

1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone

Cat. No.: B14716452
CAS No.: 14197-06-9
M. Wt: 290.3 g/mol
InChI Key: LNHOACYTGIAXCI-UHFFFAOYSA-N
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Description

1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its vibrant color and is often used in dyeing processes. It has significant applications in various fields due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone typically involves the condensation of 2-hydroxynaphthaldehyde with aniline under acidic conditions. The reaction is carried out in the presence of a catalyst such as ammonium acetate in ethanol. The reaction mixture is heated to reflux, and the product is obtained after cooling and filtration . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. .

Scientific Research Applications

1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone involves its ability to form strong hydrogen bonds with various biological molecules. The azomethine group in the compound can interact with proteins and enzymes, potentially interfering with their normal functions. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, which is the basis for its antimicrobial and anticancer properties .

Comparison with Similar Compounds

1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone can be compared with other Schiff bases and azo compounds. Similar compounds include:

Properties

CAS No.

14197-06-9

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

1-[3-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]ethanone

InChI

InChI=1S/C18H14N2O2/c1-12(21)14-6-4-7-15(11-14)19-20-18-16-8-3-2-5-13(16)9-10-17(18)22/h2-11,22H,1H3

InChI Key

LNHOACYTGIAXCI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=NC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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